Cas no 2227852-61-9 ((3R)-4-(ethylsulfanyl)-3-hydroxybutanoic acid)

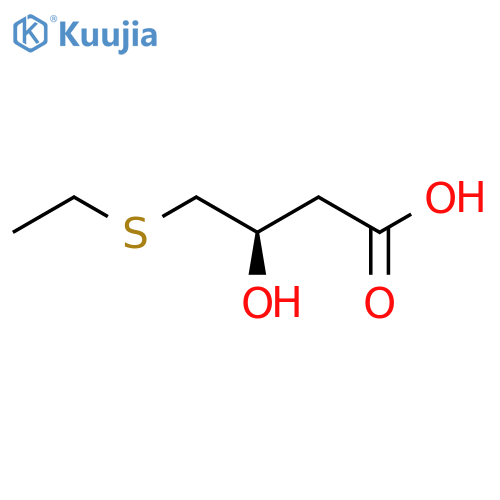

2227852-61-9 structure

商品名:(3R)-4-(ethylsulfanyl)-3-hydroxybutanoic acid

(3R)-4-(ethylsulfanyl)-3-hydroxybutanoic acid 化学的及び物理的性質

名前と識別子

-

- (3R)-4-(ethylsulfanyl)-3-hydroxybutanoic acid

- 2227852-61-9

- EN300-1786071

-

- インチ: 1S/C6H12O3S/c1-2-10-4-5(7)3-6(8)9/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m1/s1

- InChIKey: JIUZZNRUGAWPTP-RXMQYKEDSA-N

- ほほえんだ: S(CC)C[C@@H](CC(=O)O)O

計算された属性

- せいみつぶんしりょう: 164.05071541g/mol

- どういたいしつりょう: 164.05071541g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 5

- 複雑さ: 105

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 82.8Ų

- 疎水性パラメータ計算基準値(XlogP): 0.1

(3R)-4-(ethylsulfanyl)-3-hydroxybutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1786071-0.25g |

(3R)-4-(ethylsulfanyl)-3-hydroxybutanoic acid |

2227852-61-9 | 0.25g |

$1683.0 | 2023-09-19 | ||

| Enamine | EN300-1786071-1.0g |

(3R)-4-(ethylsulfanyl)-3-hydroxybutanoic acid |

2227852-61-9 | 1g |

$1829.0 | 2023-06-02 | ||

| Enamine | EN300-1786071-5.0g |

(3R)-4-(ethylsulfanyl)-3-hydroxybutanoic acid |

2227852-61-9 | 5g |

$5304.0 | 2023-06-02 | ||

| Enamine | EN300-1786071-0.5g |

(3R)-4-(ethylsulfanyl)-3-hydroxybutanoic acid |

2227852-61-9 | 0.5g |

$1757.0 | 2023-09-19 | ||

| Enamine | EN300-1786071-2.5g |

(3R)-4-(ethylsulfanyl)-3-hydroxybutanoic acid |

2227852-61-9 | 2.5g |

$3585.0 | 2023-09-19 | ||

| Enamine | EN300-1786071-1g |

(3R)-4-(ethylsulfanyl)-3-hydroxybutanoic acid |

2227852-61-9 | 1g |

$1829.0 | 2023-09-19 | ||

| Enamine | EN300-1786071-10g |

(3R)-4-(ethylsulfanyl)-3-hydroxybutanoic acid |

2227852-61-9 | 10g |

$7866.0 | 2023-09-19 | ||

| Enamine | EN300-1786071-10.0g |

(3R)-4-(ethylsulfanyl)-3-hydroxybutanoic acid |

2227852-61-9 | 10g |

$7866.0 | 2023-06-02 | ||

| Enamine | EN300-1786071-0.05g |

(3R)-4-(ethylsulfanyl)-3-hydroxybutanoic acid |

2227852-61-9 | 0.05g |

$1537.0 | 2023-09-19 | ||

| Enamine | EN300-1786071-0.1g |

(3R)-4-(ethylsulfanyl)-3-hydroxybutanoic acid |

2227852-61-9 | 0.1g |

$1610.0 | 2023-09-19 |

(3R)-4-(ethylsulfanyl)-3-hydroxybutanoic acid 関連文献

-

Chia-Hsin Lee,Bao-Yu Huang,Yu-Cheng Chen,Ching-Piao Liu,Chuen-Ying Liu Analyst, 2011,136, 1481-1487

-

2. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

2227852-61-9 ((3R)-4-(ethylsulfanyl)-3-hydroxybutanoic acid) 関連製品

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量